3,4-dihydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one
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Overview
Description
3,4-Dihydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one is a heterocyclic compound that features a fused ring system combining benzene, cyclopentane, and diazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 1,4-pentadien-3-ols using Lewis acid catalysts such as iron(III) bromide . This reaction proceeds through a sequence of cyclization, nucleophilic amination, and isomerization, yielding the desired diazepine derivative with good yields and high selectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the diazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
3,4-Dihydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It may be used in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 3,4-dihydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzodiazepines: These compounds share the diazepine ring but differ in their additional ring structures and substituents.
Cyclopentadiene Derivatives: These compounds have a cyclopentane ring fused with other aromatic systems.
Other Diazepines: Compounds with variations in the diazepine ring structure and substituents.
Uniqueness
3,4-Dihydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one is unique due to its specific ring fusion pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2,10-dihydro-1H-cyclopenta[b][1,5]benzodiazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-12-6-5-9-8(12)7-13-10-3-1-2-4-11(10)14-9/h1-4,7,14H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUHIPHPKLPYCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1NC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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